molecular formula C8H15NO B13453437 3-Methyl-7-oxa-1-azaspiro[3.5]nonane

3-Methyl-7-oxa-1-azaspiro[3.5]nonane

Cat. No.: B13453437
M. Wt: 141.21 g/mol
InChI Key: MLHFKEGAWWZNBV-UHFFFAOYSA-N
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Description

3-Methyl-7-oxa-1-azaspiro[35]nonane is a spirocyclic compound characterized by a unique structure that includes an oxetane ring fused to a nonane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-7-oxa-1-azaspiro[3.5]nonane typically involves the formation of the spirocyclic structure through cyclization reactions. One common method involves the condensation of appropriate starting materials, such as 3-bromo-2,2-bis(bromomethyl)propan-1-ol with p-tosylamide, followed by cyclization to form the oxetane ring . The reaction conditions often include the use of strong bases and solvents like dimethylformamide (DMF) to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-7-oxa-1-azaspiro[3.5]nonane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Oxone® in formic acid.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted derivatives depending on the nucleophile used in the substitution reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-7-oxa-1-azaspiro[3.5]nonane is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its oxetane ring provides metabolic stability and the ability to form hydrogen bonds, making it a valuable scaffold in drug discovery and materials science.

Biological Activity

3-Methyl-7-oxa-1-azaspiro[3.5]nonane is a compound of interest due to its unique structural characteristics and potential biological activities. This article aims to explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

The compound can be described with the following chemical properties:

PropertyValue
Molecular Formula C10H15NO
Molecular Weight 165.24 g/mol
IUPAC Name This compound
Canonical SMILES CC1(C2CCN(C1)OCC2)C

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The presence of the nitrogen and oxygen atoms in the spirocyclic structure allows for hydrogen bonding and other interactions that can modulate protein activity.

Interaction with GPR119

Research indicates that compounds similar to this compound may act as agonists for GPR119, a receptor involved in glucose metabolism and insulin secretion. For instance, a related compound demonstrated significant glucose-lowering effects in diabetic models, suggesting that this compound could exhibit similar pharmacological properties .

Biological Activity

The biological activities of this compound include:

1. Antidiabetic Effects

  • Compounds within the same class have shown promise in lowering blood glucose levels by enhancing insulin secretion from pancreatic β-cells.
  • A study involving GPR119 agonists highlighted the potential of these compounds in managing diabetes effectively .

2. Neuroprotective Properties

  • Some spirocyclic compounds exhibit neuroprotective effects, potentially through modulation of neurotransmitter systems or reduction of oxidative stress in neuronal cells.

3. Antimicrobial Activity

  • Preliminary studies suggest that derivatives of spirocyclic compounds may possess antimicrobial properties, although specific data on this compound is limited.

Case Study 1: GPR119 Agonist Evaluation

In a study focused on the synthesis and evaluation of GPR119 agonists, researchers identified a potent compound that exhibited significant glucose-lowering effects in diabetic rats. This underscores the therapeutic potential of spirocyclic compounds like this compound in diabetes management .

Case Study 2: Structure–Activity Relationship (SAR)

A series of analogs were synthesized to determine the structure–activity relationship concerning their biological activity. Modifications at specific positions on the spirocyclic framework led to variations in potency and selectivity for biological targets, indicating that subtle changes can significantly impact efficacy.

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

3-methyl-7-oxa-1-azaspiro[3.5]nonane

InChI

InChI=1S/C8H15NO/c1-7-6-9-8(7)2-4-10-5-3-8/h7,9H,2-6H2,1H3

InChI Key

MLHFKEGAWWZNBV-UHFFFAOYSA-N

Canonical SMILES

CC1CNC12CCOCC2

Origin of Product

United States

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